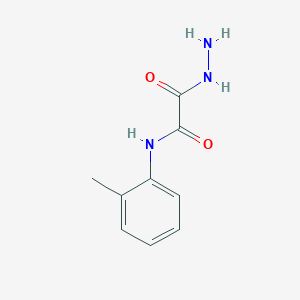![molecular formula C18H19FN4O3S B2612719 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-17-1](/img/structure/B2612719.png)
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a fluorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group, and a thiazolo[3,2-b][1,2,4]triazol-6-ol group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For the 1,4-dioxa-8-azaspiro[4.5]decan-8-yl component of the molecule, the boiling point is 108-111 °C, the density is 1.117 g/mL at 20 °C, and it has a refractive index of 1.4819 .
Aplicaciones Científicas De Investigación
Anticancer and Antidiabetic Applications
A study detailed the development of novel spirothiazolidine analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, suggesting potential antidiabetic applications (E. M. Flefel et al., 2019).
Antimicrobial and Antifungal Activities
Another investigation synthesized derivatives with structural similarities, focusing on their in vitro antioxidant properties and anticancer activity. The research highlighted potent antioxidant capabilities and cytotoxic effects on hepatocellular carcinoma cell lines, indicating potential applications in cancer therapy and as antioxidant agents (D. Sunil et al., 2010).
Antibacterial and Antiviral Efficacy
Further research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed their inhibitory effects against human coronavirus and influenza virus, showcasing the compound's scaffold as a versatile chemical structure for antiviral drug development. The findings underscore the potential of these compounds in addressing viral infections, including coronaviruses (Çağla Begüm Apaydın et al., 2019).
Structural and Synthetic Advances
Research on the synthesis and structural characterization of isostructural derivatives highlighted the potential for detailed crystallographic analysis, further contributing to the understanding of such compounds' chemical properties and potential applications in various therapeutic domains (B. Kariuki et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-13-3-1-12(2-4-13)14(15-16(24)23-17(27-15)20-11-21-23)22-7-5-18(6-8-22)25-9-10-26-18/h1-4,11,14,24H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHGXTXUIHXZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


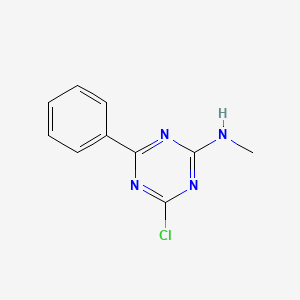
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)
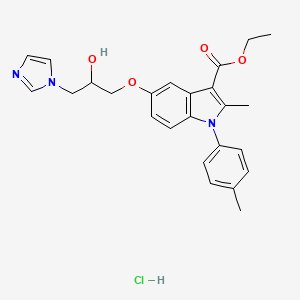
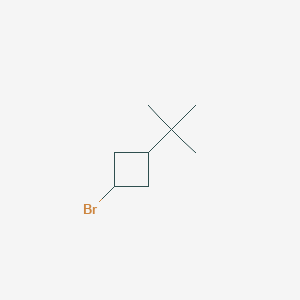
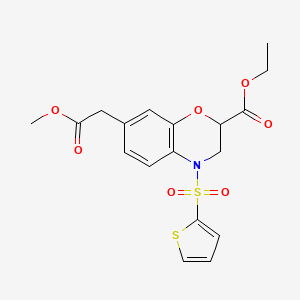
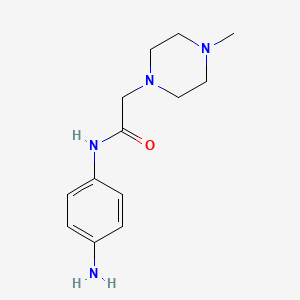
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
